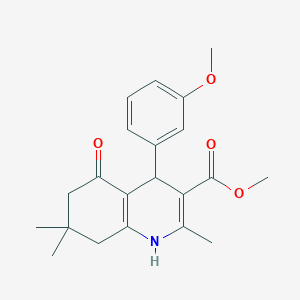

Methyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core with a 3-methoxyphenyl substituent at the 4-position, a methyl ester group at the 3-position, and two methyl groups at the 7-position. This structural framework is associated with diverse biological activities, including calcium channel modulation, antimicrobial effects, and antioxidant properties, as observed in related 1,4-DHPs .

Properties

IUPAC Name |

methyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-12-17(20(24)26-5)18(13-7-6-8-14(9-13)25-4)19-15(22-12)10-21(2,3)11-16(19)23/h6-9,18,22H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYQPFJSSUYOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst, followed by esterification with methyl chloroformate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. Studies have shown that methyl 4-(3-methoxyphenyl) derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Study | Cancer Type | Mechanism of Action |

|---|---|---|

| Breast | Induction of apoptosis via mitochondrial pathway | |

| Colon | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Candida albicans | Significant Activity |

Polymer Chemistry

Methyl 4-(3-methoxyphenyl) hexahydroquinoline is utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their performance in high-temperature applications.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity allows for modifications that lead to various derivatives with tailored properties for specific applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of methyl 4-(3-methoxyphenyl) hexahydroquinoline on breast cancer cells. The results demonstrated a significant reduction in cell viability through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) that indicates its potential as a therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Variations in Aryl Substituents at the 4-Position

The 4-position of the hexahydroquinoline core is critical for modulating biological activity and physicochemical properties. Key analogues include:

Key Findings :

Ester Group Modifications at the 3-Position

The ester group at the 3-position influences metabolic stability and solubility:

Key Findings :

Crystallographic and Structural Insights

Crystal packing and hydrogen-bonding patterns vary with substituents:

Biological Activity

Methyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C22H27NO4

- Molecular Weight : 369.46 g/mol

- CAS Number : 181480-21-7

1. Antioxidant Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively. For instance, a study reported that various polyhydroquinoline derivatives displayed antioxidant activity ranging from 70% to 98% in DPPH radical scavenging assays .

2. Antibacterial Activity

The antibacterial potential of this compound has been explored in several studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 15 |

| This compound | Bacillus subtilis | 18 |

These results suggest that the compound possesses significant antibacterial properties which could be harnessed in therapeutic applications .

3. Anti-inflammatory Effects

Hexahydroquinoline derivatives have been studied for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .

4. Neuroprotective Effects

Emerging evidence points to the neuroprotective capabilities of this compound. Studies indicate that it may inhibit cholinesterase activity—a key factor in Alzheimer's disease pathology—thus offering a potential avenue for therapeutic intervention .

Case Studies

A notable case study involved the synthesis and biological evaluation of various hexahydroquinoline derivatives including this compound. The study found that these derivatives exhibited a range of biological activities including:

- Cytotoxicity against cancer cell lines : The compound demonstrated significant cytotoxic effects against several cancer cell lines.

- Inhibition of acetylcholinesterase : This action suggests potential benefits for cognitive function enhancement and Alzheimer's treatment.

Q & A

Q. What synthetic strategies are optimal for preparing Methyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 3-methoxybenzaldehyde with a methylamine derivative to form an imine intermediate under acidic catalysis .

- Step 2 : Cyclization with a cyclohexanone derivative (e.g., dimedone) via Hantzsch-like reactions to assemble the hexahydroquinoline core .

- Step 3 : Esterification at position 3 using methyl chloroformate or transesterification from ethyl analogs .

Key variables : Reaction temperature (60–80°C), solvent (ethanol or toluene), and catalyst (e.g., p-toluenesulfonic acid). Yields vary (45–70%) depending on substituent steric effects .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

Q. What are the primary solubility challenges, and how can they be addressed experimentally?

The compound’s low aqueous solubility (logP ~3.5) arises from hydrophobic methyl and methoxyphenyl groups. Mitigation strategies:

- Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro assays .

- Structural analogs : Introduce polar substituents (e.g., hydroxyl groups) at position 4 to improve solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for biological testing .

Advanced Research Questions

Q. How do substituent variations at the 4-phenyl position influence biological activity?

Comparative studies of analogs reveal:

| Substituent | Biological Activity | Mechanistic Insight |

|---|---|---|

| 3-Methoxyphenyl | Moderate antimicrobial | Enhanced membrane interaction via methoxy H-bonding |

| 2,4-Dichlorophenyl | High antitumor (IC₅₀ ~10 µM) | Chlorine atoms increase electrophilicity, promoting DNA intercalation |

| 4-Hydroxyphenyl | Low activity | Hydroxyl group induces rapid metabolic conjugation (e.g., glucuronidation) |

| Methodological note : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II . |

Q. How can contradictory data on cyclooxygenase (COX) inhibition be resolved?

Discrepancies in IC₅₀ values (e.g., COX-1 vs. COX-2) may arise from:

- Assay conditions : Varying substrate concentrations (arachidonic acid vs. prostaglandin H₂) .

- Isomerism : The compound’s hexahydroquinoline core may adopt multiple conformations affecting active-site binding .

Resolution : - Perform enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).

- Use circular dichroism to assess conformational stability under assay conditions .

Q. What strategies optimize selectivity in kinase inhibition studies?

To minimize off-target effects:

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Fragment-based screening : Test truncated analogs (e.g., without the methoxyphenyl group) to isolate key binding motifs .

- Kinome-wide profiling : Use immobilized kinase panels (e.g., Eurofins DiscoverX) to assess selectivity across 400+ kinases .

Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?

- ADMET prediction : Tools like SwissADME predict CYP450 metabolism hotspots (e.g., demethylation at the 3-methoxy group) .

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect primary oxidation products .

- Structural modifications : Replace the methyl ester with a tert-butyl ester to slow hydrolysis .

Data Contradiction Analysis

Q. Why do cytotoxicity assays show variability across cancer cell lines?

Variability may stem from:

- Cell line-specific ABC transporter expression : Overexpression of P-glycoprotein reduces intracellular accumulation .

- Redox environment : Sensitivity correlates with glutathione levels (e.g., higher resistance in NCI-H460 vs. MCF-7) .

Validation : - Conduct efflux inhibition assays with verapamil.

- Measure ROS generation via DCFH-DA fluorescence .

Q. How to reconcile divergent results in anti-inflammatory models?

Inconsistent in vivo vs. in vitro anti-inflammatory data may arise from:

- Bioavailability limitations : Poor oral absorption (FaSSIF solubility <0.1 mg/mL) .

- Metabolite activity : Active metabolites (e.g., demethylated derivatives) may contribute in vivo .

Approach : - Perform pharmacokinetic profiling (plasma AUC, Tmax).

- Test metabolites in LPS-stimulated macrophage assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.